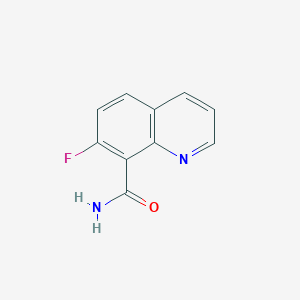
Methyl 6-(isopropylamino)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(isopropylamino)nicotinate: is a chemical compound with the molecular formula C10H14N2O2 It is a derivative of nicotinic acid, where the carboxyl group is esterified with methanol and the amino group is substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification of 6-nicotinic acid: The synthesis begins with the esterification of 6-nicotinic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form methyl 6-nicotinate.
Amination: The methyl 6-nicotinate is then reacted with isopropylamine under reflux conditions to yield methyl 6-(isopropylamino)nicotinate. The reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the reaction rate and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 6-(isopropylamino)nicotinate can undergo oxidation reactions, where the amino group is oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, or amines are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted nicotinates with various functional groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential role in modulating biological pathways.
- Studied for its effects on cellular processes and enzyme activities.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
- Investigated for its role in drug delivery systems due to its ability to penetrate biological membranes.
Industry:
- Used in the production of specialty chemicals and pharmaceuticals.
- Employed as a reagent in various industrial processes, including catalysis and material synthesis.
Mechanism of Action
The mechanism of action of methyl 6-(isopropylamino)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. It is believed to exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, resulting in altered metabolic processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid without the isopropylamino group.
Ethyl nicotinate: An ester of nicotinic acid with an ethyl group instead of a methyl group.
Isopropyl nicotinate: An ester of nicotinic acid with an isopropyl group instead of a methyl group.
Uniqueness:
- Methyl 6-(isopropylamino)nicotinate is unique due to the presence of both the ester and isopropylamino groups, which confer distinct chemical and biological properties.
- The isopropylamino group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets.
- Its unique structure allows for specific interactions with enzymes and receptors, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 6-(propan-2-ylamino)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)12-9-5-4-8(6-11-9)10(13)14-3/h4-7H,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHDHVVCKJVZCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
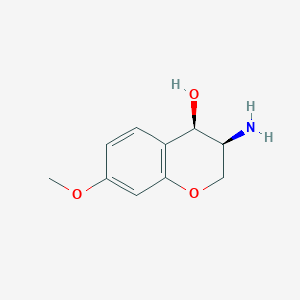

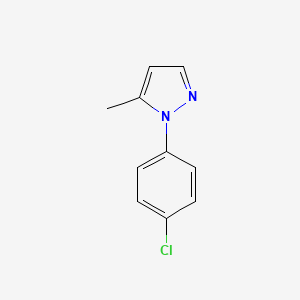
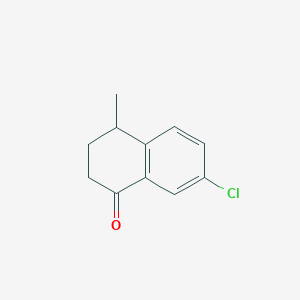
![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11903901.png)
![Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11903910.png)
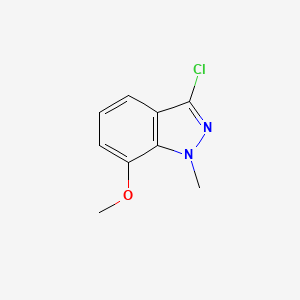

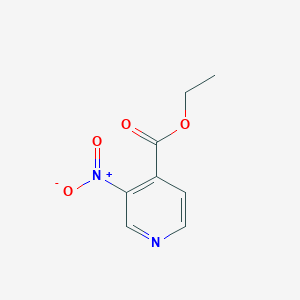
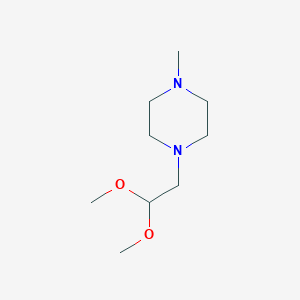
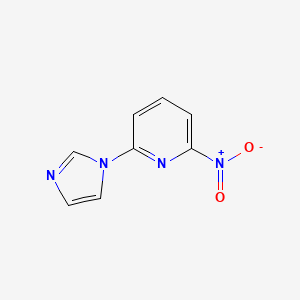
![2-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B11903952.png)

